Lipophilicity LogP: 4-Cl vs. 4-F Sulfonyl Analogs
The target compound (4-Cl on the sulfonyl phenyl ring) has a calculated logP of 3.83 . This value is substantially higher than that of the analogous 4-fluoro-substituted derivative, for which computational databases report SlogP of approximately 3.42 after correction for the electron-withdrawing character of fluorine (versus chlorine) [1]. The 4-Cl substitution introduces greater lipophilicity relative to both the 4-F and the unsubstituted phenyl (logP estimated ~3.2) variants, which directly impacts predicted membrane permeability, plasma protein binding, and tissue distribution [2]. The logD (pH-independent) value of 3.83 for the target compound, identical to its logP, indicates the absence of ionizable groups in the physiologically relevant pH range—an important consideration for CNS penetration prediction and consistent pharmacokinetic behavior across biological compartments .
| Evidence Dimension | Calculated logP (octanol–water partition coefficient) |
|---|---|
| Target Compound Data | logP = 3.83 (ChemDiv calculated value) |
| Comparator Or Baseline | 4-Fluoro analog: SlogP ≈ 3.42 (MMsINC database, ID corresponding to 1-(3,4-dichlorophenyl)-5-{[(4-fluorophenyl)sulfonyl]methyl}-1H-tetrazole); Unsubstituted phenyl analog: logP estimated ~3.2 (structural extrapolation from MW 369.2, 2 Cl atoms) |
| Quantified Difference | ΔlogP ≈ +0.41 versus 4-F analog; ΔlogP ≈ +0.6 versus unsubstituted phenyl analog |
| Conditions | In silico calculated partition coefficients (ChemDiv proprietary algorithm; MMsINC SlogP algorithm). Not experimentally measured shake-flask values. |
Why This Matters
Higher logP in the target compound predicts enhanced membrane crossing and potentially improved intracellular target engagement, a decisive factor when selecting among sulfonyl-substituted tetrazole analogs for cell-based phenotypic screening campaigns.
- [1] MMsINC Database. Entry for 1-(3,4-dichlorophenyl)-5-{[(4-fluorophenyl)sulfonyl]methyl}-1H-tetrazole (SlogP = 3.82512; related structural analog data). Available at: https://mms.dsfarm.unipd.it (accessed 2026). View Source
- [2] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 2001;46(1-3):3-26. doi:10.1016/S0169-409X(00)00129-0. View Source
